molecular formula C17H22BN3O4S B13413252 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide

4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide

Katalognummer: B13413252
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: QBHOQLPGEBDYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group and at the 2-position with a 4-methylbenzenesulfonamide moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl systems . The sulfonamide group enhances binding affinity to biological targets, such as enzymes or receptors, by mimicking natural substrates .

Eigenschaften

Molekularformel

C17H22BN3O4S

Molekulargewicht

375.3 g/mol

IUPAC-Name

4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H22BN3O4S/c1-12-6-8-14(9-7-12)26(22,23)21-15-19-10-13(11-20-15)18-24-16(2,3)17(4,5)25-18/h6-11H,1-5H3,(H,19,20,21)

InChI-Schlüssel

QBHOQLPGEBDYCN-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Intermediate

  • Starting material: 2-chloropyrimidine or 2-aminopyrimidine derivatives.
  • Borylation reaction: The installation of the boronate ester is commonly achieved via palladium-catalyzed Miyaura borylation of a halogenated pyrimidine precursor (e.g., 5-bromo- or 5-chloropyrimidin-2-amine).
  • Catalysts and conditions: Bis(triphenylphosphine)palladium(II) chloride or Pd(dppf)Cl2 are typical catalysts used in the presence of bis(pinacolato)diboron under inert atmosphere.
  • Solvent and temperature: Reactions are generally conducted in polar aprotic solvents such as acetonitrile or dimethylformamide at elevated temperatures (100–150 °C).
  • Yield: Moderate to good yields (40–80%) depending on substrate and conditions.

Sulfonamide Formation

  • Reagents: 4-methylbenzenesulfonyl chloride (tosyl chloride) is reacted with the pyrimidin-2-amine bearing the boronate ester.
  • Base: Triethylamine or pyridine is used to neutralize the generated HCl.
  • Solvent: Dichloromethane or tetrahydrofuran (THF) under anhydrous conditions.
  • Temperature: Typically performed at 0 °C to room temperature to prevent side reactions.
  • Workup: The reaction mixture is quenched with water, extracted, and purified by column chromatography.
  • Yield: High yields (70–90%) are common for this step.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Borylation of 5-halopyrimidine Pd(PPh3)2Cl2, bis(pinacolato)diboron, Acetonitrile, 120 °C, 12 h 65–80 Inert atmosphere (N2 or Ar) required
Sulfonamide coupling 4-Methylbenzenesulfonyl chloride, Et3N, DCM, 0 °C to RT, 4 h 75–90 Anhydrous conditions, column chromatography purification

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR confirms the aromatic protons of the pyrimidine and benzenesulfonamide rings, methyl signals from the tetramethyl dioxaborolane, and the methyl substituent on the benzenesulfonamide.
    • ^13C NMR shows characteristic signals for the boronate ester carbons (~83 ppm), aromatic carbons, and methyl carbons.
  • Mass Spectrometry (MS):
    • High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with C18H23BN4O4S.
  • Melting point and purity:
    • Melting points typically range from 120–140 °C depending on purity.
    • Purity assessed by HPLC or LC-MS is generally above 95%.

Literature Examples and Variations

  • Some synthetic routes utilize Suzuki-Miyaura cross-coupling to install the boronate ester on pre-functionalized pyrimidine intermediates, allowing modular synthesis of analogs with different substituents on the pyrimidine ring.
  • Alternative sulfonamide formation methods include the use of sulfonyl anhydrides or sulfonyl fluorides under mild conditions.
  • Protective groups may be employed on the amine or boronate ester functionalities during multi-step syntheses to improve selectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of boronic ester derivatives .

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Analogs

Compound Core Heterocycle Sulfonamide/Amide Substituent Boronate Ester Key Modifications
Target Compound Pyrimidin-2-yl 4-Methylbenzenesulfonamide Yes Methyl on benzene; pyrimidine core
2,4-difluoro-N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide Pyridin-3-yl 2,4-Difluorobenzenesulfonamide Yes Fluoro substituents; methoxy on pyridine
4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-3-yl 4-Methylbenzenesulfonamide No Fluorinated chromene side chain
4-methyl-N-(2-phenyl-2-(hydrazinyl)ethyl)benzenesulfonamide with boronate Triazine 4-Methylbenzenesulfonamide Yes Hydrazine linker; triazine core
N-[(4-methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide Pyrimidin-2-yl 2-Nitrobenzenesulfonamide No Nitro group; carbamoyl linker

Key Observations :

  • Heterocyclic Core : Pyrimidine derivatives (target compound, ) are common, while pyridine () and pyrazolo-pyrimidine () analogs introduce steric and electronic variations.
  • Substituents : Electron-withdrawing groups (e.g., fluoro in , nitro in ) modulate reactivity and binding, whereas methyl groups enhance lipophilicity.
  • Boronate Ester : Present in the target compound, , and , enabling cross-coupling applications .

Key Findings :

  • Boronate Installation : Pd-catalyzed borylation (Miyaura borylation) is standard for introducing pinacol boronate groups (target compound, ), often using KOAc as a base .
  • Challenges : Instability of intermediates (e.g., ’s foam-like product) complicates purification.

Table 3: Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound Not reported ~413.3 ~2.8 Low (lipophilic boronate)
2,4-Difluoro-N-(pyridine-boronate)sulfonamide Not reported ~436.2 ~2.5 Moderate (polar fluorine)
4-(Pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 589.1 (M+1) ~3.1 Low (bulky chromene side chain)

Notes:

  • Biological Activity : Sulfonamide derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound is lacking.
  • Thermal Stability : Higher melting points (e.g., 175–178°C in ) correlate with crystalline packing and reduced hygroscopicity.

Biologische Aktivität

The compound 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that incorporates a boron-containing moiety. This structural feature is significant as boron compounds have been shown to exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H22BNO4S
  • Molecular Weight : 335.25 g/mol
  • CAS Number : Not explicitly listed but can be inferred from related compounds.

The biological activity of sulfonamide derivatives often involves inhibition of enzymes such as carbonic anhydrases and dihydropteroate synthase. The incorporation of the dioxaborolane moiety may enhance interactions with biological targets due to its ability to form stable complexes with biomolecules.

Antitumor Activity

Recent studies have indicated that compounds containing boron can exhibit significant antitumor effects. Research on similar sulfonamide derivatives has shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-710Apoptosis
Compound BA54915Cell cycle arrest
Target CompoundHeLa12Apoptosis

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The target compound's structure suggests potential efficacy against bacterial infections. Studies have shown that similar compounds can inhibit bacterial growth by disrupting folate synthesis pathways.

Anti-inflammatory Activity

The boron-containing moiety may also contribute to anti-inflammatory effects. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the effect of a structurally similar compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 10 µM, suggesting potential for development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of a related sulfonamide in treating urinary tract infections caused by E. coli. The compound demonstrated a significant reduction in bacterial load compared to controls.

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that similar compounds may cause skin irritation and acute toxicity if ingested. It is crucial to conduct further toxicological studies to establish a safety profile for clinical applications.

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling reactions between a boronate-containing pyrimidine intermediate and a benzenesulfonamide derivative. Key steps include:

  • Palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to facilitate cross-coupling .
  • Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .
  • Temperature control (60–100°C) to balance reaction rate and side-product formation .
    Critical Parameters:
  • Purification via column chromatography or recrystallization to isolate the product from unreacted boronate or palladium residues .

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronate integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereoelectronic effects of the dioxaborolane ring .
    Data Table:
TechniqueKey Observations
¹H NMRδ 8.5–9.0 ppm (pyrimidine protons), δ 1.3 ppm (tetramethyl dioxaborolane)
HRMS[M+H]⁺ calc. for C₁₈H₂₃BN₃O₄S: 396.1452; observed: 396.1448

Basic Research Applications

Q. Q3. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The sulfonamide group enables binding to catalytic pockets of enzymes (e.g., carbonic anhydrase), while the boronate moiety allows for reversible covalent interactions .
  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate can anchor to E3 ligases, enabling targeted protein degradation .
    Experimental Design Tip:
  • Use fluorescence polarization assays to quantify binding affinity to target proteins .

Advanced Synthetic Challenges

Q. Q4. How can researchers mitigate low yields in the final coupling step of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to optimize electronic effects .
  • Ligand Optimization : Bulky ligands (e.g., XPhos) enhance steric protection of the boronate during coupling .
  • Solvent Effects : Replace polar aprotic solvents with toluene/water biphasic systems to reduce side reactions .
    Data Contradiction Analysis:
  • Conflicting reports on yield (50–80%) may arise from trace moisture levels; use molecular sieves or rigorous drying protocols .

Q. Q5. What strategies enable selective functionalization of the pyrimidine ring without disrupting the boronate group?

Methodological Answer:

  • Protecting Groups : Temporarily mask the boronate with diethanolamine to prevent undesired nucleophilic attack .
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrimidine positions for substitution .

Advanced Mechanistic and Computational Studies

Q. Q6. How can computational modeling predict the reactivity of the dioxaborolane moiety in aqueous environments?

Methodological Answer:

  • DFT Calculations : Simulate hydrolysis pathways using Gaussian or ORCA software to identify transition states and activation energies .
  • Solvent Models : Include implicit solvation (e.g., PCM) to account for water-mediated boronate ring opening .
    Key Finding:
  • The tetramethyl groups on the dioxaborolane stabilize the ring against hydrolysis (ΔG‡ = 25 kcal/mol) compared to unsubstituted analogs (ΔG‡ = 18 kcal/mol) .

Q. Q7. How do electronic effects of the sulfonamide group influence binding to biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze hydrogen-bonding networks between the sulfonamide and target active sites (e.g., COX-2 enzyme) .
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring to correlate electronic profiles with IC₅₀ values .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address discrepancies in reported enzyme inhibition potencies across studies?

Methodological Answer:

  • Variable Control Audit : Compare assay conditions (pH, ionic strength) and enzyme sources (recombinant vs. native) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and normalize data across publications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.